

The Rise of Benzylamino-Guanidines: A Technical Guide to Their Discovery and Characterization

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Compound of Interest

Compound Name: *Guanidine, benzylamino-*

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The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, continues to be a cornerstone in medicinal chemistry. Its ability to form strong, delocalized positive charges allows for potent interactions with biological targets. This guide delves into a specific and promising class of these molecules: the benzylamino-guanidine compounds. We will explore their discovery, synthesis, and characterization, with a focus on their potential as both antimicrobial agents and modulators of key signaling pathways in the central nervous system. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological mechanisms associated with this versatile chemical scaffold.

Quantitative Data Summary

The biological activity of benzylamino-guanidine and related benzyl-guanidine derivatives has been evaluated against various targets. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their potency.

Table 1: Muscarinic Receptor Antagonist Activity of Benzylamino-Guanidine Derivatives

Compound ID	Target Receptor	K _i (nM)
ADS10227	hM ₂ R	2.8[1]
hM ₄ R	5.1[1]	

hM₂R: human M₂ muscarinic receptor; hM₄R: human M₄ muscarinic receptor. K_i: inhibition constant.

Table 2: Antimicrobial Activity of Benzyl Guanidine Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative)	Staphylococcus aureus	0.5[2][3]
Escherichia coli	1[2][3]	
9v (para-substituted derivative)	Staphylococcus aureus	0.5[3]
Escherichia coli	4[3]	
9h	Escherichia coli	4[2]
10d (3-(4-trifluoromethyl)-benzyloxy derivative)	Staphylococcus aureus	1[2][3]
Escherichia coli	16[2][3]	
10a, 10j, 10r-s	Staphylococcus aureus	4[2][3]
Escherichia coli	4[2][3]	

MIC: Minimum Inhibitory Concentration.

Table 3: Representative Pharmacokinetic Parameters of Guanidine Derivatives

Compound	Clearance (mL/min/kg)	$t_{1/2}$ (h)	Volume of Distribution (L/kg)
15aa	4.2	-	-

Note: Data for compound 15aa, a guanidine-containing arginase inhibitor, is presented as a representative example of the pharmacokinetic profile of a guanidine derivative.^[4] Specific pharmacokinetic data for the benzylamino-guanidine compounds listed in Tables 1 and 2 are not readily available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis and biological evaluation of benzylamino-guanidine compounds.

Synthesis of Benzylamino-Guanidine Derivatives

The synthesis of benzylamino-guanidine compounds typically involves the reaction of a benzylamine with a guanylation agent. A general procedure is outlined below, based on established methods for guanidine synthesis.

General Protocol for the Synthesis of 1-benzyl-1-substituted guanidines:

- **Preparation of the N-benzyl-N-substituted amine:** To a solution of the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, acetonitrile), add an equimolar amount of benzyl bromide and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Guanylation:** To a solution of the N-benzyl-N-substituted amine in an appropriate solvent (e.g., dimethylformamide), add 1.1 equivalents of a guanylation agent such as N,N'-di-Boc-S-methylisothiurea. Add a base, such as triethylamine, and stir the mixture at room temperature for 24-48 hours.

- **Deprotection:** Following guanylation, the protecting groups (e.g., Boc) are removed. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to the reaction mixture. Stir at room temperature for 2-4 hours.
- **Purification:** After deprotection, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by preparative high-performance liquid chromatography (HPLC) to yield the desired benzylamino-guanidine salt.

Biological Assays

Radioligand Binding Assay for Muscarinic Receptors:

This protocol is used to determine the binding affinity (K_i) of test compounds for muscarinic receptor subtypes.^{[5][6]}

- **Membrane Preparation:** Cell membranes expressing the human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO, HEK293). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
- **Binding Assay:** The assay is performed in a 96-well plate format. To each well, add:
 - Cell membrane preparation (typically 10-50 μ g of protein).
 - A fixed concentration of a suitable radioligand (e.g., [3 H]-N-methylscopolamine for antagonists).
 - Increasing concentrations of the unlabeled test compound.
 - Assay buffer to a final volume of 200-250 μ L.
- **Incubation:** Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- **Filtration:** Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

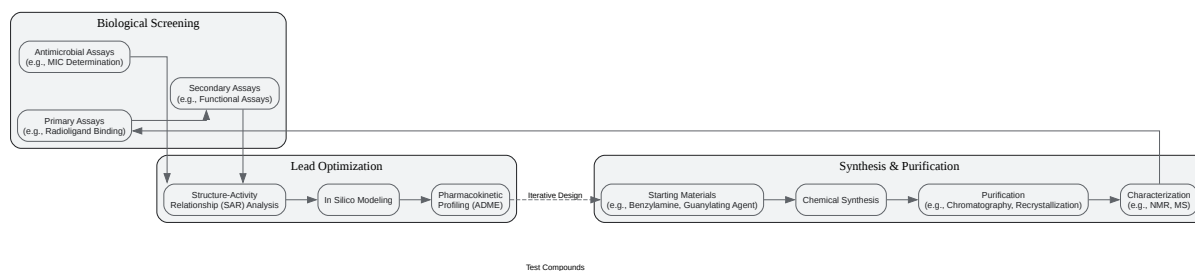
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[\[2\]](#)[\[3\]](#)

- **Bacterial Culture:** Prepare an overnight culture of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth medium (e.g., Mueller-Hinton broth).
- **Serial Dilutions:** Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Dilute the overnight bacterial culture to a standardized concentration (e.g., 5×10^5 CFU/mL) and add an equal volume to each well of the microtiter plate.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

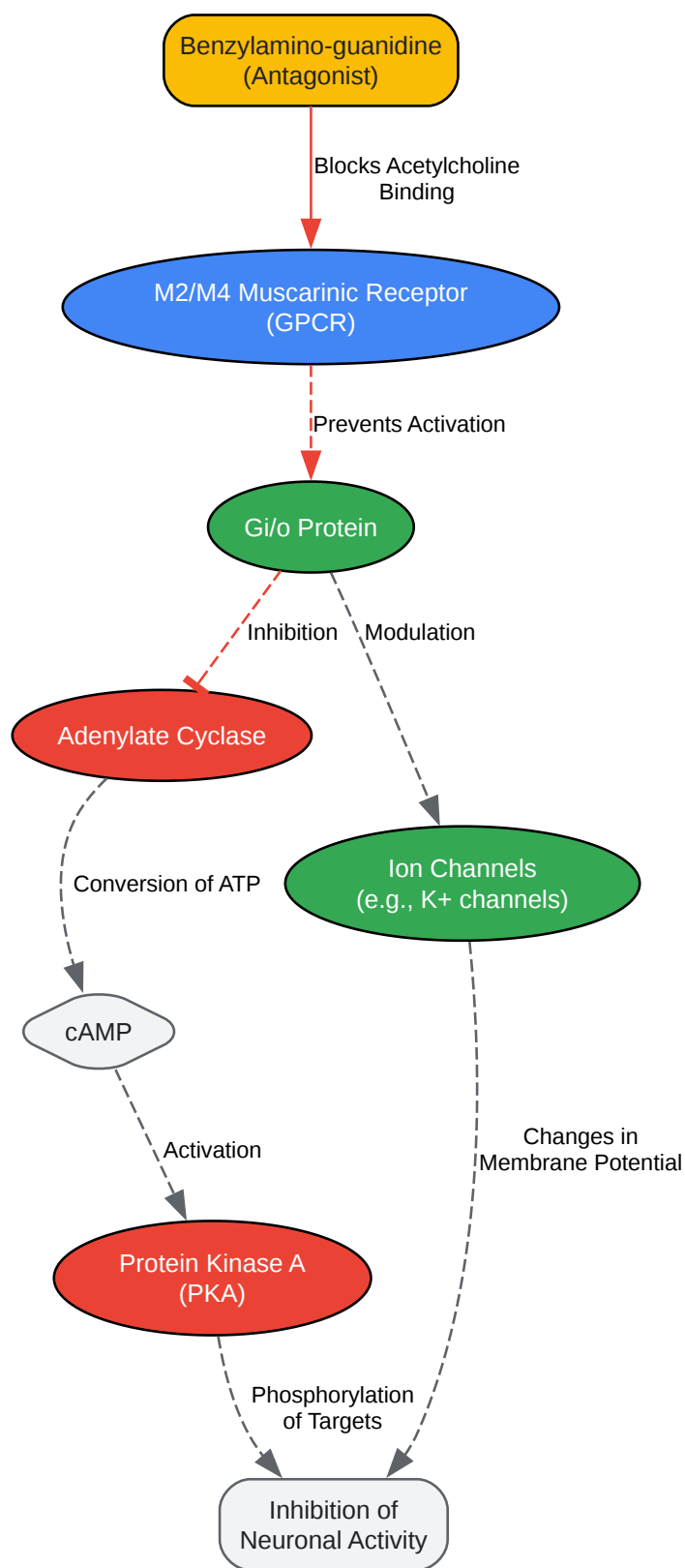
Visualizations: Pathways and Workflows

To better understand the context of benzylamino-guanidine compound discovery and action, the following diagrams illustrate key processes and relationships.



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Caption: Experimental workflow for the discovery and optimization of benzylamino-guanidine compounds.



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Caption: Antagonistic effect of benzylamino-guanidines on M2/M4 muscarinic receptor signaling.

Conclusion

Benzylamino-guanidine compounds represent a promising and versatile scaffold in modern drug discovery. Their demonstrated potency as both antimicrobial agents and specific modulators of muscarinic receptors highlights their potential for addressing unmet medical needs in infectious diseases and neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize this important class of molecules. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, as well as expanding the exploration of their therapeutic applications.

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